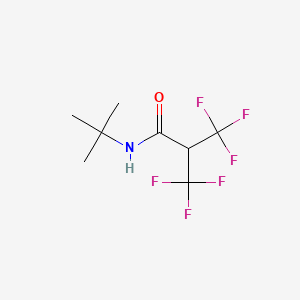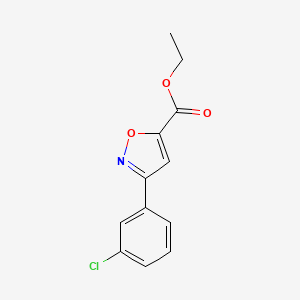
3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide: is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .
Vorbereitungsmethoden
Synthetic Routes:: One improved protocol involves alkylating alkali metal salts of specific formulas with 4-(3-chloropropyl)morpholine in isopropanol, resulting in high-purity 3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide (gefitinib) .
Industrial Production:: Industrial-scale synthesis typically employs efficient and cost-effective methods, emphasizing safety and yield.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Common Reagents and Conditions: Identify reagents and conditions used in these transformations.
Major Products: Highlight the primary products formed from these reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Drug Discovery: Investigate its potential as a lead compound for novel drugs.
Catalysis: Explore its catalytic properties.
Anticancer Activity: Evaluate its cytotoxicity against cancer cell lines.
Antimicrobial Properties: Assess its effectiveness against microorganisms.
Other Therapeutic Applications: Investigate its potential in treating other diseases (e.g., tuberculosis, malaria, and leishmaniasis).
Pharmaceuticals: Discuss its role in drug formulations.
Agrochemicals: Explore its use in agriculture.
Wirkmechanismus
Molecular Targets: Identify specific cellular components or proteins affected by the compound.
Pathways: Describe the pathways through which it exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight distinctive features.
Similar Compounds: List related quinoxaline derivatives.
Eigenschaften
Molekularformel |
C13H14FN5O2 |
|---|---|
Molekulargewicht |
291.28 g/mol |
IUPAC-Name |
3-amino-7-fluoro-6-morpholin-4-ylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C13H14FN5O2/c14-7-5-8-9(18-12(15)11(17-8)13(16)20)6-10(7)19-1-3-21-4-2-19/h5-6H,1-4H2,(H2,15,18)(H2,16,20) |
InChI-Schlüssel |
LKLYPTQPVRLZEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C3C(=C2)N=C(C(=N3)C(=O)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11051785.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)
![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)
![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)
![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11051825.png)



![4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11051858.png)
![2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11051860.png)